4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide
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Overview
Description
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide is a complex organic compound featuring a benzothiazole ring and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminobenzenethiol with a carbonyl compound under acidic conditions.
Attachment of the Butanamide Chain: The benzothiazole intermediate is then reacted with a butanoyl chloride derivative in the presence of a base like triethylamine.
Introduction of the Triazole Moiety: The final step involves the reaction of the intermediate with 1H-1,2,4-triazole-1-methyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzothiazole ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzothiazole and triazole rings are known to interact with various biological targets, making this compound a candidate for drug development.
Medicine
Medically, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific enzymes and receptors makes it a promising lead compound in drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide involves its interaction with molecular targets such as enzymes and receptors. The benzothiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, while the triazole moiety can enhance binding affinity through additional hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide: Lacks the triazole moiety, which may reduce its binding affinity and specificity.
N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide: Lacks the benzothiazole ring, potentially altering its biological activity.
Uniqueness
The presence of both the benzothiazole and triazole rings in 4-(3-oxo-1,2-benzothiazol-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]butanamide provides a unique combination of structural features that enhance its binding interactions with biological targets. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H19N5O2S |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
4-(3-oxo-1,2-benzothiazol-2-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide |
InChI |
InChI=1S/C20H19N5O2S/c26-19(6-3-11-25-20(27)17-4-1-2-5-18(17)28-25)23-16-9-7-15(8-10-16)12-24-14-21-13-22-24/h1-2,4-5,7-10,13-14H,3,6,11-12H2,(H,23,26) |
InChI Key |
RERNGSCQTYSDHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2)CCCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
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